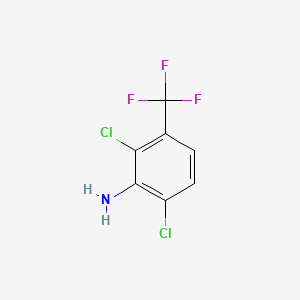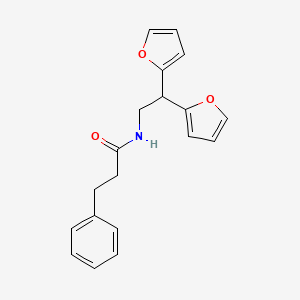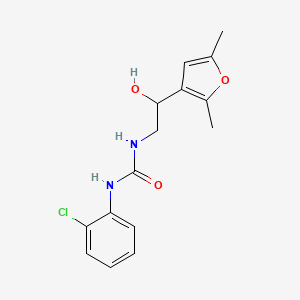
1-(2-Chlorophenyl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea is an organic compound that belongs to the class of urea derivatives. It is commonly known as MK-677 or Ibutamoren. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The compound acts as a growth hormone secretagogue, stimulating the secretion of growth hormone in the body.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry The exploration of urea derivatives in chemical synthesis and medicinal chemistry has led to the discovery of compounds with significant biological activity. For instance, the development of nonpeptidic agonists for receptors such as the GPR14/urotensin-II receptor underscores the versatility of urea derivatives in generating pharmacologically active molecules. These compounds serve as invaluable tools in pharmacological research, offering potential leads for drug development (Croston et al., 2002).
Anticancer Research In anticancer research, the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. These compounds emerge as potential anticancer agents, indicating the critical role of urea derivatives in developing novel therapeutic strategies (Jian Feng et al., 2020).
Corrosion Inhibition Urea derivatives also play a crucial role in materials science, particularly in corrosion inhibition. The efficacy of 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea and similar compounds in preventing mild steel corrosion in acidic solutions highlights the potential of urea derivatives in protecting industrial materials. This application is particularly relevant in extending the lifespan of metal components in harsh chemical environments (Bahrami & Hosseini, 2012).
Environmental Applications In environmental science, urea derivatives have been investigated for their potential in photodegradation and hydrolysis processes, particularly concerning pesticide degradation. This research contributes to understanding the environmental fate of chemical pollutants and developing strategies for mitigating their impact on ecosystems (Gatidou & Iatrou, 2011).
Biosensor Development Furthermore, the creation of enzyme-functionalized hydrogel biosensors for urea detection showcases the intersection of biochemistry and sensor technology. These biosensors, which capitalize on the specific interactions between urea and enzymatic components, underscore the utility of urea derivatives in developing sensitive, selective analytical tools for both industrial and biomedical applications (Erfkamp, Guenther, & Gerlach, 2019).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-9-7-11(10(2)21-9)14(19)8-17-15(20)18-13-6-4-3-5-12(13)16/h3-7,14,19H,8H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFMQWPKRFOQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

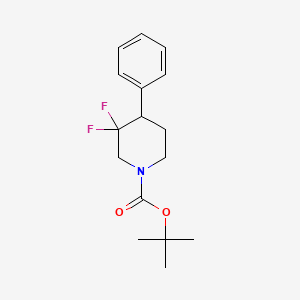
![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)
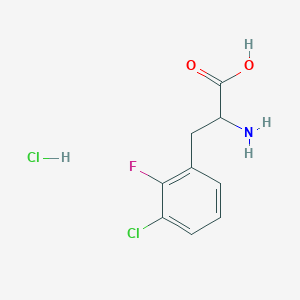
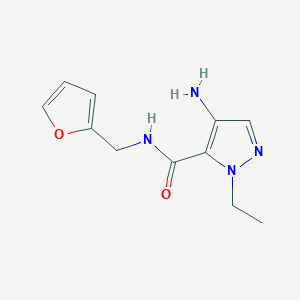
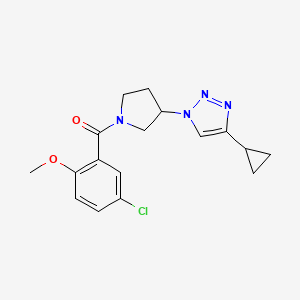
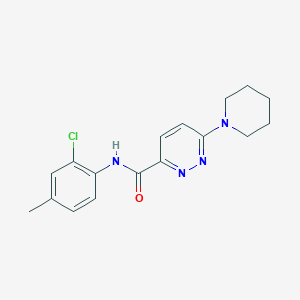
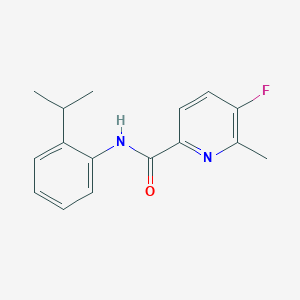
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)
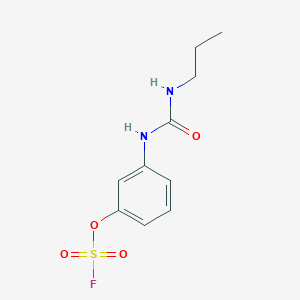
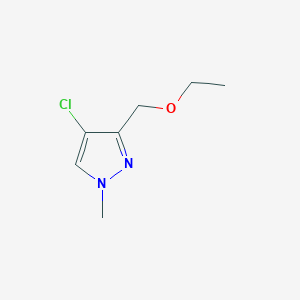
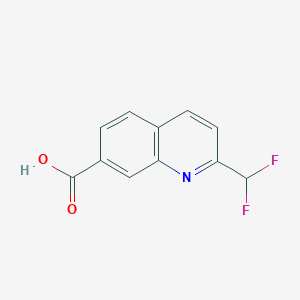
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)
